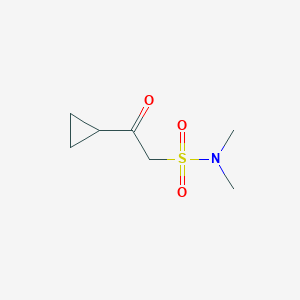
2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 924832-54-2 . It has a molecular weight of 232.19 and its IUPAC name is 2-(2,4-difluorophenoxy)isonicotinonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H6F2N2O . This indicates that the compound consists of 12 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.
Applications De Recherche Scientifique
Crystalline Covalent Organic Frameworks
Pyridine derivatives, such as those with nitrile substituents, have been utilized in the synthesis of crystalline 2D covalent organic frameworks (COFs) through nucleophilic aromatic substitution reactions. These frameworks, characterized by high chemical stability in acid and base, demonstrate potential for postsynthetic modifications under extreme conditions, enabling the covalent installation of functionalities not otherwise accessible. This research suggests that similar pyridine derivatives could be applied in the design of novel COFs with tailored properties for various applications (Zhang et al., 2018).
Synthesis and Characterization of Pyridine Derivatives
Studies on the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives highlight the structural uniqueness and supramolecular structure of these compounds. Such research provides a foundation for understanding the physicochemical properties of pyridine derivatives, which could be crucial for developing novel compounds with specific applications in materials science and organic synthesis (Tranfić et al., 2011).
Electrochemical Applications
Nitrogen-doped carbon nanoflakes synthesized from pyridine and related compounds have shown significant potential for electrochemical applications. The materials, characterized by high specific surface area and defective structure, demonstrate the importance of pyridine derivatives in developing advanced materials for energy storage and conversion (Savilov et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile are currently unknown . This compound is often used as a chemical intermediate in scientific research
Mode of Action
Without information on the specific biological targets of this compound, it’s challenging to describe its mode of action. The compound’s structure suggests that it could interact with various biological targets due to the presence of the difluorophenoxy and pyridine groups, which are common structural motifs in many bioactive compounds .
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJDOMXFQVGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)





![N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2942867.png)

![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)


